7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with a unique structure that combines pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile typically involves the condensation of appropriate precursors. For example, the ester group in ethyl 7-amino-3-tert-butyl-4-oxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate can be converted to a methyl group using lithium tetrahydridoborate in the presence of boron trifluoride-diethyl ether complex . This reaction is notable for its mild conditions and high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and scale-up processes can be applied to produce this compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile undergoes various chemical reactions, including:
Reduction: The reduction of the ester group to a methyl group using lithium tetrahydridoborate.
Diazotization: Diazotization followed by reaction with sodium azide to form azido derivatives.
Acylation: Treatment with acetic anhydride to form acetylated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include lithium tetrahydridoborate, boron trifluoride-diethyl ether complex, sodium azide, and acetic anhydride. The reactions are typically carried out under mild conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include methylated derivatives, azido derivatives, and acetylated derivatives .
Scientific Research Applications
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and interact with various enzymes and proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-tert-butyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile
- Ethyl 7-amino-3-tert-butyl-4-thioxo-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylate
Uniqueness
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is unique due to its specific substitution pattern and the presence of both pyrazole and triazine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
7-Amino-3-ethyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure enables it to interact with various biological targets, leading to diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and potential applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₄O with a molecular weight of approximately 204.19 g/mol. The compound features an amino group at the 7-position and a carbonitrile group at the 8-position, which are critical for its biological activity. The presence of the carbonyl group (C=O) and the amino group (NH₂) allows for various chemical reactions that enhance its reactivity and interaction with biological systems .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown its effectiveness against several bacterial strains. For instance, compounds within this class have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging around 256 µg/mL .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Its structural features allow it to inhibit tumor cell proliferation effectively. Some studies suggest that it may interfere with specific cellular pathways involved in cancer progression . The ability to bind to biological macromolecules like proteins and nucleic acids enhances its potential as a therapeutic agent in oncology .
The mechanism by which this compound exerts its biological effects involves interaction with various enzymes and receptors. The compound's functional groups facilitate nucleophilic addition reactions and coordination with metal ions, which can be pivotal in developing metal-based therapeutic agents or catalysts .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Pyrazolo-Triazine Framework : This involves cyclization reactions where appropriate precursors are reacted under controlled conditions.
- Functional Group Modifications : Subsequent reactions introduce amino and carbonitrile groups at specific positions on the triazine ring.
Careful control of reaction conditions is essential to optimize yield and purity .
Comparative Analysis
To provide a clearer understanding of the compound's uniqueness and potential applications, a comparison with structurally similar compounds is presented below:
Compound Name | Structure | Unique Features |
---|---|---|
7-Amino-3-methylpyrazolo[5,1-c][1,2,4]triazine | Similar pyrazolo-triazine framework | Methyl group instead of ethyl; potential differences in biological activity |
Ethyl 7-amino-4-hydroxyquinoline | Different core structure but similar amino functionality | Hydroxy group may enhance solubility and bioavailability |
6-Amino-pyrazolo[5,1-c][1,2,4]triazine derivatives | Related triazine structure | Variations in substituents lead to different pharmacological profiles |
The distinct combination of functional groups in this compound may offer unique biological activities compared to these similar compounds .
Case Studies
Several studies have highlighted the biological activities of this compound:
- Antibacterial Study : A recent investigation demonstrated that derivatives of this compound exhibited broad-spectrum antibacterial activity comparable to established antibiotics like Ciprofloxacin .
- Antitumor Activity : Another study reported significant inhibition of tumor cell lines by this compound through mechanisms involving apoptosis induction and cell cycle arrest .
Properties
Molecular Formula |
C8H8N6O |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
7-amino-3-ethyl-4-oxo-6H-pyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile |
InChI |
InChI=1S/C8H8N6O/c1-2-5-8(15)14-7(12-11-5)4(3-9)6(10)13-14/h13H,2,10H2,1H3 |
InChI Key |
WBCSROZEYHNMOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C2C(=C(NN2C1=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.